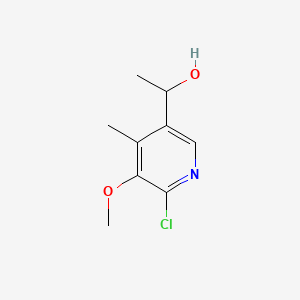
4-Chloro-1,6-naphthyridine 6-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1,6-naphthyridine 6-oxide is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,6-naphthyridine 6-oxide typically involves the chlorination of 1,6-naphthyridine followed by oxidation. One common method is the reaction of 1,6-naphthyridine with thionyl chloride to introduce the chlorine atom at the 4-position. The resulting 4-chloro-1,6-naphthyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 6-oxide derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-1,6-naphthyridine 6-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Higher oxidation states of the naphthyridine ring.
Reduction: 4-Chloro-1,6-naphthyridine 6-hydroxide.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-1,6-naphthyridine 6-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-1,6-naphthyridine 6-oxide involves its interaction with various molecular targets. The chlorine atom and oxide group enhance its ability to bind to specific enzymes and receptors. This binding can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1,6-Naphthyridine: The parent compound without the chlorine and oxide groups.
4-Chloro-1,6-naphthyridine: Lacks the oxide group.
1,6-Naphthyridine 6-oxide: Lacks the chlorine atom.
Comparison: 4-Chloro-1,6-naphthyridine 6-oxide is unique due to the presence of both the chlorine atom and the oxide groupThe chlorine atom increases its electrophilicity, while the oxide group provides additional sites for chemical modification and interaction with biological targets .
Propriétés
Formule moléculaire |
C8H5ClN2O |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
4-chloro-6-oxido-1,6-naphthyridin-6-ium |
InChI |
InChI=1S/C8H5ClN2O/c9-7-1-3-10-8-2-4-11(12)5-6(7)8/h1-5H |
Clé InChI |
USFIPKISRFEHFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C=C[N+](=CC2=C1Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


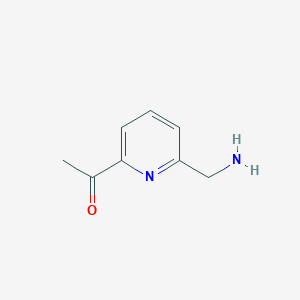


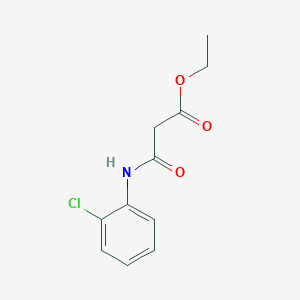
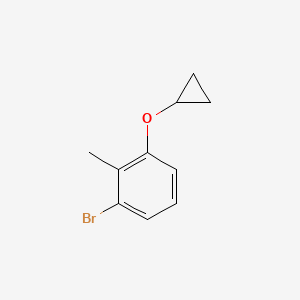
![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)
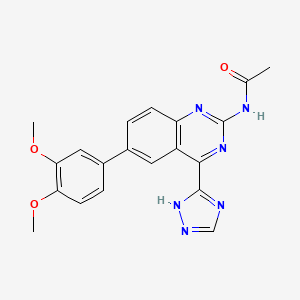

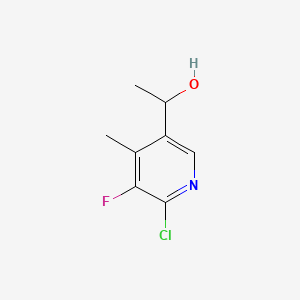
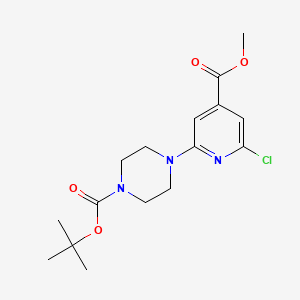

![6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13932766.png)
